molecular formula C7H10N4 B13341589 1-(Pyrimidin-5-yl)azetidin-3-amine

1-(Pyrimidin-5-yl)azetidin-3-amine

Cat. No.: B13341589
M. Wt: 150.18 g/mol
InChI Key: MDOAZVTYSOXDHP-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)azetidin-3-amine is a heterocyclic compound that features a pyrimidine ring attached to an azetidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and azetidine rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for 1-(Pyrimidin-5-yl)azetidin-3-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

1-(Pyrimidin-5-yl)azetidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance and conformational flexibility. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-5-yl)azetidin-3-amine is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to different biological activities and applications compared to its isomers.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

1-pyrimidin-5-ylazetidin-3-amine

InChI

InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-9-5-10-2-7/h1-2,5-6H,3-4,8H2

InChI Key

MDOAZVTYSOXDHP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CN=CN=C2)N

Origin of Product

United States

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